molecular formula C11H12ClN5O2 B11151979 4-chloro-N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11151979
M. Wt: 281.70 g/mol
InChI Key: GDGHIMJQPIQZML-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine, such as 2-methoxyethylamine, under conditions that promote amide bond formation.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile group on the benzamide core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chloro group on the benzene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The tetrazole group might enhance binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-methoxyethyl)-benzamide: Lacks the tetrazole group, which may affect its biological activity.

    N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the chloro and tetrazole groups in 4-chloro-N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)benzamide may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.

Properties

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.70 g/mol

IUPAC Name

4-chloro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H12ClN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18)

InChI Key

GDGHIMJQPIQZML-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2

Origin of Product

United States

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